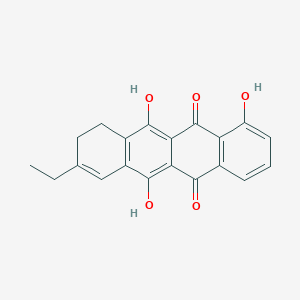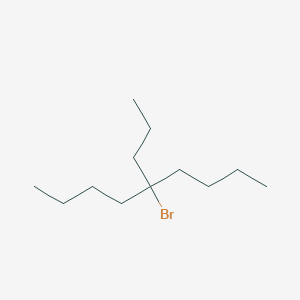
5-Bromo-5-propylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5-propylnonane is an organic compound with the molecular formula C12H25Br It is a brominated alkane, specifically a nonane derivative, where a bromine atom is attached to the fifth carbon of the nonane chain, and a propyl group is also attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-propylnonane can be achieved through several methods. One common approach involves the bromination of 5-propylnonane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the fifth carbon, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and flow rates, ensuring high yields and purity of the final product. The use of bromine and radical initiators remains consistent with laboratory-scale synthesis, but the process is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-5-propylnonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted nonane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 5-propylnonene.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: 5-Hydroxy-5-propylnonane, 5-Cyano-5-propylnonane, 5-Amino-5-propylnonane.
Elimination: 5-Propylnonene.
Oxidation: 5-Propylnonan-5-ol, 5-Propylnonan-5-al, 5-Propylnonanoic acid.
Applications De Recherche Scientifique
5-Bromo-5-propylnonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to understand the behavior of brominated alkanes in biological systems.
Medicine: Research into brominated compounds has shown potential in developing new pharmaceuticals. This compound may be explored for its biological activity and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-5-propylnonane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific chemical transformation or biological interaction being studied.
Comparaison Avec Des Composés Similaires
5-Bromo-5-propylnonane can be compared with other brominated alkanes, such as:
5-Bromo-5-methylnonane: Similar in structure but with a methyl group instead of a propyl group. It exhibits different reactivity and physical properties.
5-Bromo-5-ethylnonane: Contains an ethyl group, leading to variations in chemical behavior and applications.
5-Bromo-5-butylhexane: A longer alkyl chain, resulting in distinct chemical and physical characteristics.
Propriétés
Numéro CAS |
63316-25-6 |
|---|---|
Formule moléculaire |
C12H25Br |
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
5-bromo-5-propylnonane |
InChI |
InChI=1S/C12H25Br/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4-11H2,1-3H3 |
Clé InChI |
LSCFUIURXDTIHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)(CCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



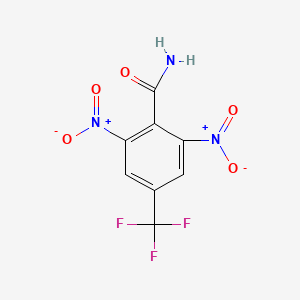
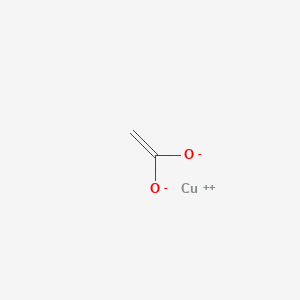

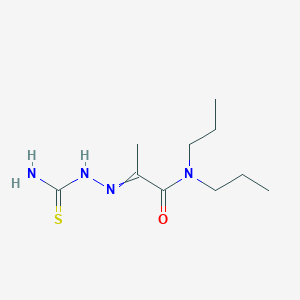
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
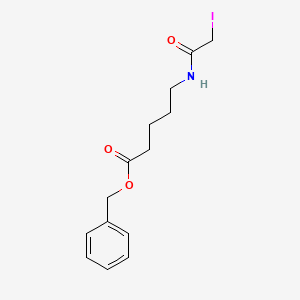
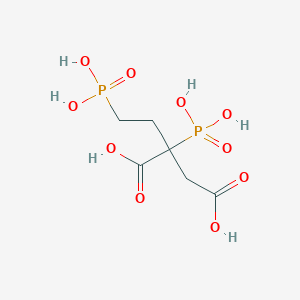

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
